6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a pyrrolopyrimidine core structure, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Identified as a CDK4/6 inhibitor with potential anticancer properties.
Uniqueness
6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its pyrrolidine moiety, in particular, contributes to its neuroprotective and anti-inflammatory properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-4-2-3-5-15/h6H,2-5H2,1H3,(H2,12,13,14,16) |
InChI Key |
IZKCDMVMYNDTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N3CCCC3 |
Origin of Product |
United States |
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